

Physical and chemical properties of Methyl anthranilate-13C6

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Compound of Interest

Compound Name: Methyl anthranilate-13C6

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An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Anthranilate-13C6

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Methyl anthranilate-13C6**, an isotopically labeled form of methyl anthranilate. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds for a variety of applications, including as internal standards in quantitative mass spectrometry, for metabolic studies, and in nuclear magnetic resonance (NMR) spectroscopy.

Chemical Identity and Structure

Methyl anthranilate-13C6 is methyl 2-aminobenzoate in which the six carbon atoms of the benzene ring are replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for analytical applications.

- IUPAC Name: Methyl 2-aminobenzoate-1,2,3,4,5,6-¹³C₆
- Chemical Formula: C₂¹³C₆H₉NO₂
- CAS Number: A specific CAS number for the ¹³C₆ isotopologue is not consistently provided across databases. The CAS number for the unlabeled compound is 134-20-3.

Physical Properties

The physical properties of **Methyl anthranilate-13C6** are expected to be very similar to those of its unlabeled counterpart. The primary difference lies in its molecular weight due to the presence of the heavier ¹³C isotopes. Quantitative data is summarized in Table 1.

Table 1: Physical Properties of **Methyl Anthranilate-13C6** and Unlabeled Methyl Anthranilate

| Property | Methyl Anthranilate-13C6 | Unlabeled Methyl Anthranilate | Source(s) |
|------------------|--------------------------|---|------------|
| Molecular Weight | 157.12 g/mol | 151.165 g/mol | [1][2],[3] |
| Appearance | - | Colorless to pale yellow liquid | [3] |
| Odor | - | Fruity, grape-like | [3] |
| Melting Point | - | 24 °C (75 °F) | [3][4] |
| Boiling Point | - | 256 °C (493 °F) | [3][4] |
| Density | - | 1.168 g/cm ³ at 20 °C | [3] |
| Refractive Index | - | 1.582 - 1.583 at 20 °C | [3][5] |
| Flash Point | - | 104 °C (219 °F) | [3][4] |
| Fluorescence | - | Light blue-violet | [3][6] |
| Solubility | 10 mM in DMSO | Very slightly soluble in water; soluble in ethanol, propylene glycol. | [7],[3] |

Chemical and Spectroscopic Properties

The chemical reactivity of **Methyl anthranilate-13C6** is identical to the unlabeled compound. It is an aromatic amine and an ester, susceptible to reactions typical of these functional groups. [4] It is reported to be sensitive to air and light and is incompatible with strong oxidizing agents. [4][6]

Table 2: Spectroscopic Data for Unlabeled Methyl Anthranilate

| Spectroscopic Data | Wavelength / Shift | Source(s) |
|-----------------------------------|--|-----------|
| UV Absorbance Maxima (in Alcohol) | 248 nm, 341 nm | [8] |
| UV Absorbance Maxima (for HPLC) | 220 nm, 248 nm, 336 nm | [9] |
| ¹ H NMR | Data available in spectral databases. | [8] |
| ¹³ C NMR | Data available in spectral databases. | [10] |
| Mass Spectrometry (EI) | Top 5 Peaks (m/z): 119, 92, 151, 65, 120 | [8] |

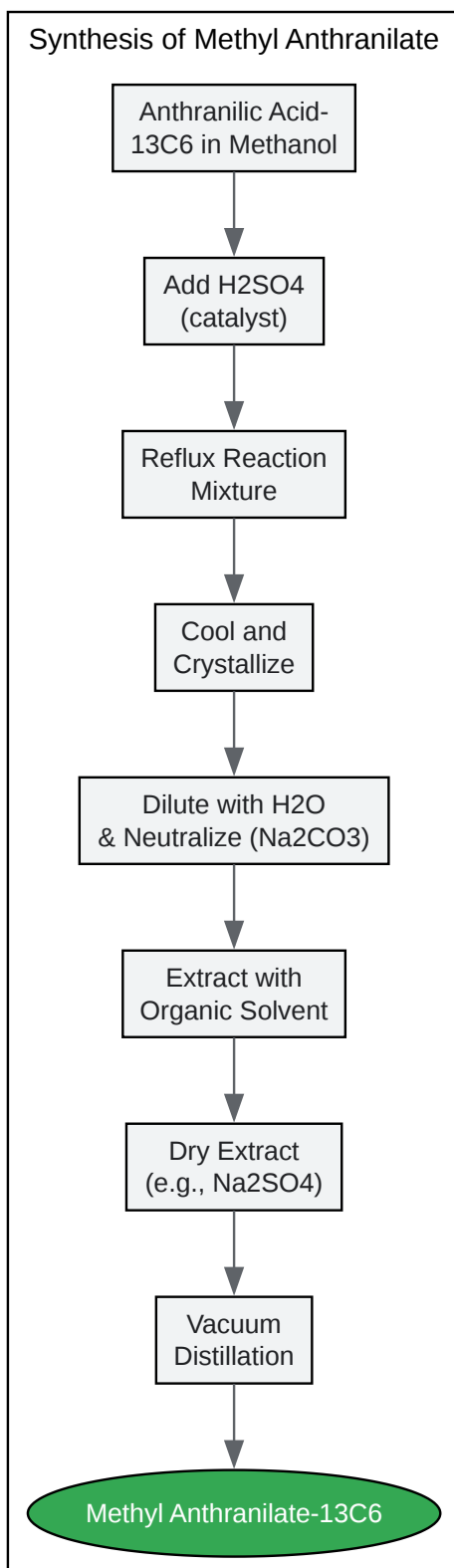
Note: For **Methyl anthranilate-¹³C₆**, the molecular ion peak in mass spectrometry will be shifted by +6 m/z units to 157, and fragmentation patterns involving the benzene ring will also show corresponding mass shifts.

Experimental Protocols

Detailed methodologies for the analysis and preparation of methyl anthranilate are crucial for its application. The following protocols are based on established methods for the unlabeled compound and are directly applicable to the ¹³C₆-labeled analogue.

Synthesis of Methyl Anthranilate

The most common laboratory synthesis involves the Fischer esterification of anthranilic acid with methanol, catalyzed by a strong acid like sulfuric acid.[5][11] For the labeled compound, ¹³C₆-anthranilic acid would be used as the starting material.



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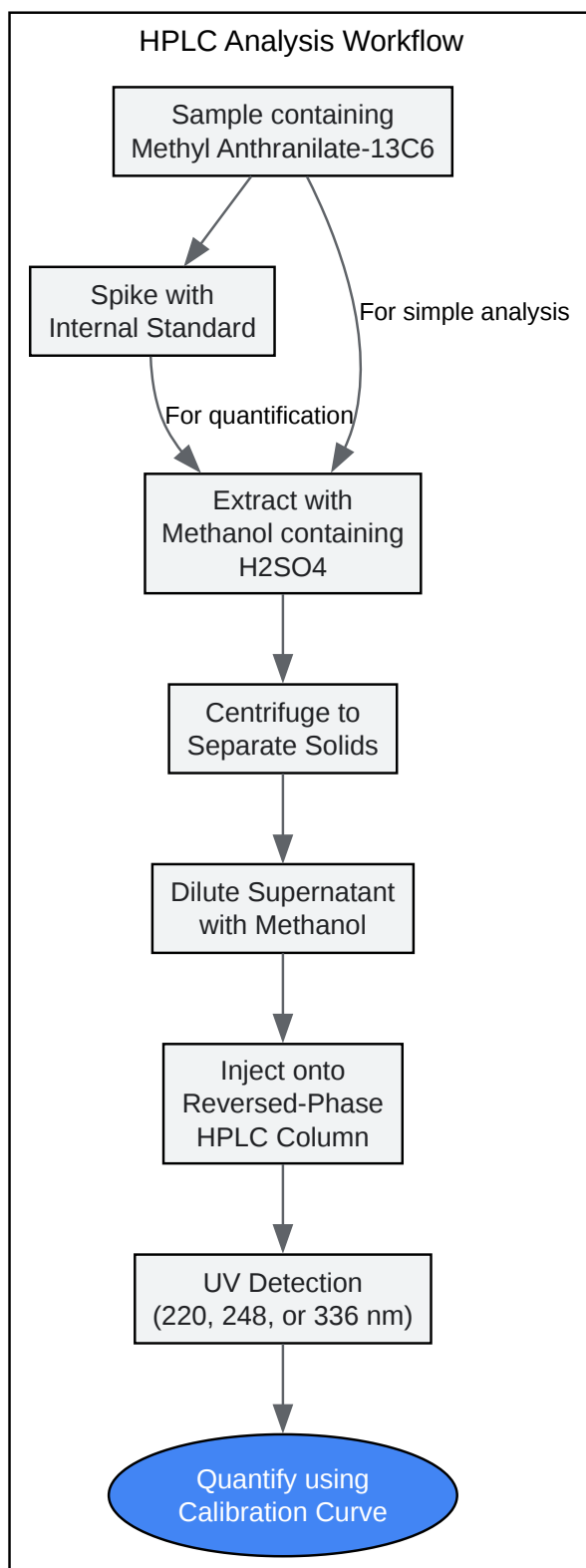
Caption: General workflow for the synthesis of **Methyl anthranilate-13C6**.

Protocol:

- Suspend $^{13}\text{C}_6$ -anthranilic acid in dry methanol in a round-bottom flask equipped with a reflux condenser.[\[11\]](#)
- Carefully add concentrated sulfuric acid as a catalyst.[\[11\]](#)
- Heat the mixture to reflux for one hour.[\[11\]](#)
- After cooling, dilute the reaction mixture with water.
- Neutralize the solution by making it alkaline with a sodium carbonate solution.[\[11\]](#)
- Extract the oily product with an organic solvent such as ether.[\[11\]](#)
- Wash the organic extract with a sodium carbonate solution and then with water.[\[11\]](#)
- Dry the extract over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the solvent under reduced pressure and purify the final product by vacuum distillation.[\[11\]](#)

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the concentration of methyl anthranilate in various matrices.



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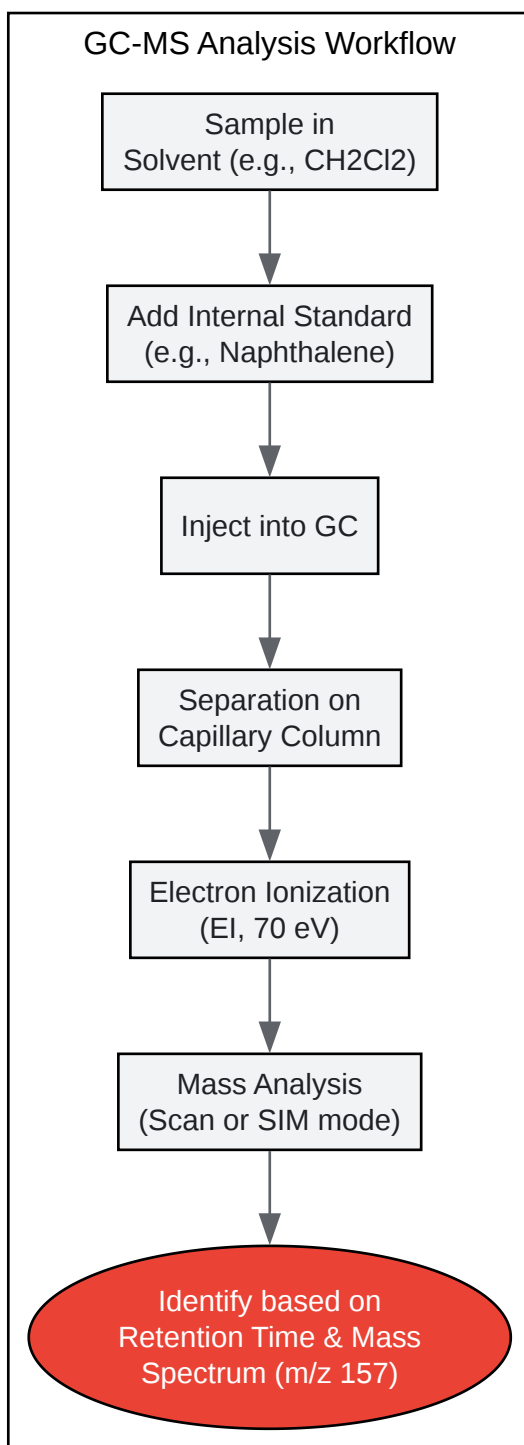
Caption: Workflow for the quantification of Methyl Anthranilate via HPLC.

Protocol Details:

- **Sample Preparation:** Samples are extracted with a solution of methanol containing a small amount of sulfuric acid to form a stable quaternary amine conjugate.[\[9\]](#)
- **Chromatography:** Analysis is performed using a reversed-phase HPLC system.[\[9\]](#)
- **Detection:** Quantification is achieved by monitoring UV absorbance at 220, 248, or 336 nm.[\[9\]](#)
- **Quantification:** A calibration curve is generated using standards of known concentrations to determine the amount of methyl anthranilate in the sample.[\[9\]](#)

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both identification and quantification, leveraging the specific mass of the $^{13}\text{C}_6$ -labeled compound.



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Caption: General workflow for GC-MS analysis of **Methyl Anthranilate-13C6**.

Protocol Details:

- **Sample Preparation:** Dissolve the sample in a suitable solvent like methylene chloride. For quantification, a non-labeled internal standard (e.g., naphthalene) is added.[12]
- **GC Conditions:** A capillary column is used for separation. The specific temperature program would be optimized to achieve good peak shape and separation.[12]
- **MS Conditions:** Standard electron ionization (EI) at 70 eV is typically used. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the molecular ion at m/z 157.[8][12]

Applications in Research and Development

The primary utility of **Methyl anthranilate-13C6** stems from its nature as a stable isotope-labeled standard.

- **Quantitative Analysis:** It serves as an ideal internal standard for LC-MS or GC-MS assays to accurately quantify unlabeled methyl anthranilate in complex matrices such as food products (grapes, honey), beverages, and environmental samples.[2]
- **Metabolic Studies:** It can be used as a tracer to study the metabolic fate of methyl anthranilate in biological systems without the complications of radioactivity.
- **NMR Spectroscopy:** While ^{13}C -enriched compounds are used in NMR to enhance signal, the full $^{13}\text{C}_6$ labeling would be particularly useful in advanced NMR experiments to study molecular structure and dynamics, especially through the analysis of ^{13}C - ^{13}C coupling constants.

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